N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a fused thiazolo-pyridine core, a 5-fluoro-2-methoxyphenyl sulfonyl group, and a furan-3-carboxamide substituent. The 5-fluoro and 2-methoxy groups on the phenyl ring may enhance metabolic stability and binding affinity, while the furan carboxamide could influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-26-14-3-2-12(19)8-16(14)29(24,25)22-6-4-13-15(9-22)28-18(20-13)21-17(23)11-5-7-27-10-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIBRUZDTVJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 437.5 g/mol. The structure includes a furan ring and a thiazolo-pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1351659-14-7 |
Antitumor Activity
Recent studies have indicated that compounds containing thiazolo-pyridine derivatives exhibit notable antitumor properties. For instance, derivatives of thiazolidinones have shown cytotoxic effects against glioblastoma multiforme cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
The biological activity of this compound may be attributed to:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as α-amylase and urease, suggesting that this compound may also exhibit enzyme inhibitory activity.
- Modulation of Cell Signaling Pathways : The interaction with specific receptors or proteins involved in cell cycle regulation and apoptosis may contribute to its antitumor effects.
Study 1: Antitumor Efficacy
A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of various thiazolidinone derivatives on α-amylase and urease activities. Compounds exhibiting high potency were identified, with some showing better performance than standard inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound A : N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide ()
- Key Differences :
- Sulfonyl substituent : 3-Chloro-4-fluorophenyl vs. 5-fluoro-2-methoxyphenyl.
- Terminal group : Acetamide (-NHCOCH₃) vs. furan-3-carboxamide (-CONH-furan).
- Acetamide’s smaller size and lower polarity compared to furan-3-carboxamide could reduce solubility but improve membrane permeability .
Compound B : 3-(4-(7-Chloro-1-n-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide ()
- Key Differences :
- Core structure : Pyrrolo-pyridine-pyrimidine vs. thiazolo-pyridine.
- Sulfonamide position : Benzenesulfonamide vs. fused bicyclic sulfonamide.
- Implications :
- The pyrrolo-pyridine core in Compound B may confer distinct π-π stacking properties, while the thiazolo-pyridine in the target compound could enhance rigidity and metabolic stability.
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties (Hypothetical)
- Lipophilicity : The methoxy group in the target compound may increase logP compared to Compound A’s chloro-fluorophenyl group, favoring blood-brain barrier penetration.
- Solubility : Furan-3-carboxamide’s polarity could improve aqueous solubility over Compound A’s acetamide, but this depends on crystallinity and ionization .
- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to Compound B’s unfluorinated benzenesulfonamide.
Research Findings and Limitations
- Experimental Data Gap: No direct comparative studies or bioactivity data for the target compound are available in the provided evidence. Conclusions are extrapolated from structural analogs.
- Hypothesized Advantages :
- The 5-fluoro-2-methoxyphenyl sulfonyl group may offer a balance between electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing target binding.
- The furan carboxamide could enhance hydrogen-bonding interactions in hydrophilic binding pockets compared to simpler acetamides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a thiazolo[5,4-c]pyridine precursor with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the 5-fluoro-2-methoxyphenylsulfonyl group.
- Cyclization : Using reagents like POCl₃ or PCl₃ to form the tetrahydrothiazolo ring system.
- Coupling : Amide bond formation between the furan-3-carboxylic acid derivative and the thiazolo-pyridine intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt).
- Critical Parameters : Control reaction temperature (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to achieve >85% yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C5 of the thiazolo-pyridine, furan ring connectivity). Look for characteristic shifts: sulfonyl-SO₂ (δ 125–135 ppm in ¹³C), furan protons (δ 6.5–7.5 ppm in ¹H).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₁H₁₈F N₃O₅S₂).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring conformations (if single crystals are obtainable).
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate bioactivity data for analogs with systematic structural variations (e.g., substituents on the phenylsulfonyl group, furan vs. thiophene rings). For example:
| Compound ID | Substituent | Target IC₅₀ (nM) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Analog 1 | 5-F, 2-OCH₃ | 12 ± 2 | 8.5 |
| Analog 2 | 4-Cl | 45 ± 5 | 1.2 |
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare binding poses of conflicting analogs to identify critical residues (e.g., hydrogen bonds with hinge regions).
- In Vitro Assays : Validate hypotheses using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
Q. What strategies optimize target selectivity for this compound in kinase inhibition studies?
- Methodological Answer :
- Selectivity Screening : Profile against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Structure-Guided Design : Modify the sulfonylphenyl group to exploit hydrophobic pockets unique to the target kinase (e.g., introduce bulky substituents like tert-butyl to reduce off-target binding).
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to an E3 ligase ligand to degrade specific kinases selectively .
Data Contradiction Analysis
Q. How to address discrepancies in solubility predictions vs. experimental data?
- Methodological Answer :
- Computational Refinement : Use COSMO-RS or LogP calculators with updated fragment contribution parameters (e.g., sulfonamide and fluorinated aryl groups often deviate from generic models).
- Experimental Validation :
- pH-Dependent Solubility : Test in buffers (pH 1–10) using shake-flask method.
- Co-solvent Screening : Assess solubility enhancers (e.g., 10% DMSO in PBS) for in vitro assays.
- Structural Modifications : Introduce ionizable groups (e.g., morpholine ring) to improve aqueous solubility without compromising target affinity .
Experimental Design for Mechanism of Action Studies
Q. What in vitro and in vivo models are suitable for elucidating the compound’s mechanism?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Use purified target protein (e.g., recombinant kinase) with ATP-Glo™ assay.
- Cell-Based Assays : Stable cell lines expressing target (e.g., HEK293-TREx) for dose-response analysis (EC₅₀ determination).
- In Vivo :
- Pharmacokinetics : Administer IV/PO in rodents (n=6/group) to calculate AUC, Cmax, and half-life.
- Xenograft Models : Evaluate efficacy in PDX models with biomarker analysis (e.g., phospho-target Western blot) .
Structural Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
